Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1h-pyrazole-4-carboxylate
Description
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by:
- Trifluoromethyl group at position 5 of the pyrazole ring, enhancing lipophilicity and metabolic stability.
- Ethyl carboxylate at position 4, which can serve as a hydrolyzable ester for prodrug strategies.
- 2-Methoxyphenyl substituent at position 1, influencing electronic and steric properties.
This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. Its structural features are often modified to tune physicochemical properties and bioactivity .
Properties
IUPAC Name |
ethyl 1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-22-13(20)9-8-18-19(12(9)14(15,16)17)10-6-4-5-7-11(10)21-2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLEXUHZWKJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Agricultural Chemistry
The compound is particularly significant in the development of agrochemicals. Its ability to inhibit specific enzymes makes it a candidate for creating effective herbicides and fungicides . Research indicates that the trifluoromethyl group enhances biological activity and stability, which is crucial for the efficacy of agrochemical products .
Case Studies:
- Herbicide Development: Studies have shown that derivatives of this compound can effectively target and inhibit the growth of certain weed species, providing a selective mechanism that minimizes damage to crops.
- Fungicide Applications: Research has demonstrated its potential in controlling fungal pathogens in various crops, leading to increased yields and reduced reliance on traditional fungicides.
Pharmaceutical Development
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate plays a crucial role in synthesizing novel pharmaceuticals, particularly in the area of anti-inflammatory and analgesic drugs . The unique structure allows for modifications that can enhance drug efficacy and reduce side effects.
Case Studies:
- Anti-inflammatory Agents: Clinical trials have indicated that compounds derived from this pyrazole exhibit significant anti-inflammatory properties, making them suitable candidates for further development into therapeutic agents.
- Pain Management: Research has highlighted its effectiveness in pain relief mechanisms, potentially leading to new treatments for chronic pain conditions.
Material Science
In material science, this compound is utilized to create advanced materials with specific thermal and chemical resistance properties. Its incorporation into polymer matrices has been shown to enhance durability and performance under extreme conditions.
Applications:
- Coatings: The compound is used in formulating coatings that require high resistance to chemicals and environmental degradation.
- Polymer Development: It contributes to the synthesis of polymers with enhanced mechanical properties, making them suitable for industrial applications.
Biochemical Research
This compound serves as a valuable tool in biochemical assays. Its selective reactivity allows researchers to study enzyme activities and metabolic pathways effectively.
Research Insights:
- Enzyme Inhibition Studies: The compound has been utilized in studies focusing on enzyme kinetics, providing insights into metabolic processes.
- Pathway Analysis: It aids in elucidating complex biochemical pathways by acting as a selective inhibitor or modulator.
Environmental Science
The environmental applications of this compound are gaining traction, particularly in the field of environmental remediation. Its potential to break down pollutants in soil and water showcases its versatility in addressing ecological challenges.
Case Studies:
- Pollutant Degradation: Research indicates that this compound can facilitate the breakdown of harmful contaminants, contributing to cleaner ecosystems.
- Soil Remediation Technologies: The compound is being explored as part of innovative soil treatment methods aimed at restoring contaminated sites.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-methoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
Key Observations :
Heterocyclic vs. Aromatic Substituents
Replacing the phenyl group with heterocycles alters solubility and binding affinity:
Key Observations :
Functional Group Modifications on the Pyrazole Core
Variations at position 3 or 5 of the pyrazole ring influence reactivity:
Key Observations :
- Trifluoromethyl at position 5 (target compound) vs. cyano at position 5 (): The former offers greater steric bulk and hydrophobicity.
- Carboxylate esters (common in all compounds) enable facile hydrolysis to carboxylic acids for further derivatization .
Biological Activity
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and methoxyphenyl groups, exhibits a range of pharmacological properties that make it a candidate for further research in therapeutic applications.
- Molecular Formula : C14H13F3N2O3
- Molecular Weight : 314.26 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
A study highlighted that pyrazole derivatives can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, compounds with similar structures have shown IC50 values in the low micromolar range, indicating significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | HepG2 | 0.08 - 12.07 |
| Compound 5 | HeLa | 54.25% growth inhibition |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its ability to inhibit TNF-alpha release in LPS-stimulated models. For instance, derivatives with similar structures have shown effective inhibition of TNF-alpha release, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been noted to bind at the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
- Interference with Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and cancer progression, such as the p38 MAPK pathway .
Case Studies
Recent studies have synthesized various pyrazole derivatives to evaluate their biological activity. For example, a library of pyrazole derivatives was tested for their antibacterial and antibiofilm activities, demonstrating promising results that warrant further investigation into their therapeutic applications .
Q & A
Q. How can reaction conditions be systematically optimized for large-scale synthesis?
- Methodological Answer : Apply design of experiments (DoE) to variables (catalyst loading, solvent ratio). For example, a Box-Behnken design optimizes cyclocondensation (yield increase from 60% to 85% with 10 mol% ZnCl₂ in refluxing ethanol) .
Key Structural and Functional Comparisons
| Compound (Analog) | Substituent | Key Property | Biological Activity |
|---|---|---|---|
| Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Cl, 4-F-Ph | logP: 3.2 | Antimicrobial (MIC: 4 µg/mL) |
| Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | CF₃, NH₂-Ph | logP: 2.8 | Enzyme inhibition (IC₅₀: 50 nM) |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate | CF₂H, Me | logP: 1.9 | Antifungal (IC₅₀: 10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
